REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=2)=[CH:5][N:4]=[N:3]1.[OH-].[Na+]>O1CCCC1>[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)=[CH:5][N:4]=[N:3]1 |f:1.2|
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Name
|
|
Quantity
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0.5 g
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Type
|
reactant
|
Smiles
|
CN1N=NC=C1C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
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4.6 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic layer was washed with H2O 3×
|
Type
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CUSTOM
|
Details
|
The product precipitated
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Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
rinsed with H2O
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 0.3 g (74%) as a tan solid
|
Name
|
|
Type
|
|
Smiles
|
CN1N=NC=C1C1=CC=C(C(=O)O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |